molecular formula C17H11Cl2FN2O3S B2676799 (Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol CAS No. 1322210-83-2

(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol

Cat. No.: B2676799
CAS No.: 1322210-83-2
M. Wt: 413.24
InChI Key: BSRMKTNCOFYCIX-ZROIWOOFSA-N
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Description

(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol is a useful research compound. Its molecular formula is C17H11Cl2FN2O3S and its molecular weight is 413.24. The purity is usually 95%.
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Biological Activity

The compound (Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol is a novel derivative of the 1,3,4-oxadiazole scaffold. This class of compounds has garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to synthesize existing knowledge regarding the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a 1,3,4-oxadiazole moiety linked to a thioether and a fluorophenyl group. The presence of the (Z) configuration indicates specific stereochemistry that may influence biological activity. The molecular formula can be expressed as C_{15}H_{13Cl_2N_3OS with notable substituents contributing to its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties through various mechanisms:

  • Thymidylate Synthase Inhibition : Many oxadiazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2) .
  • Cell Line Studies : A study reported that certain oxadiazole derivatives displayed potent antiproliferative effects across several cancer cell lines:
    • MCF-7 : IC50 values as low as 1.1 μM were observed for some derivatives.
    • HCT-116 : Compounds showed IC50 values ranging from 2.6 μM to 4.9 μM.
    • HepG2 : Similar trends were noted with IC50 values around 1.4 μM for effective compounds .

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Studies have shown that certain oxadiazole derivatives possess significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for dual therapeutic applications .

The biological activity of the compound can be attributed to several key mechanisms:

  • Inhibition of Key Enzymes : The oxadiazole moiety interacts with enzymes involved in nucleotide synthesis and cellular proliferation.
  • Induction of Apoptosis : By inhibiting TS and other related pathways, these compounds can trigger programmed cell death in malignant cells.
  • Molecular Docking Studies : Computational studies support the binding affinity of these compounds to target enzymes, reinforcing experimental findings regarding their efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1,3,4-oxadiazole derivatives:

Substituent PositionActivity Level
OrthoHigh
MetaModerate
ParaLow

Compounds with ortho-substituted phenyl rings typically exhibit superior activity compared to their meta and para counterparts .

Case Study 1: Antiproliferative Effects

A series of synthesized oxadiazole derivatives were tested for antiproliferative effects on MCF-7 cells:

  • Compound A (IC50 = 1.1 μM)
  • Compound B (IC50 = 1.3 μM)
    These results indicate that structural modifications can enhance cytotoxicity significantly compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

  • Compound C showed effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 μg/mL.
    This suggests that modifications in the oxadiazole structure can lead to promising antimicrobial agents alongside anticancer properties .

Properties

IUPAC Name

(Z)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7,9,23H,8H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRMKTNCOFYCIX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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